1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)thiourea
Description
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of chlorinated aromatic rings and a thiourea functional group.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2S/c15-10-3-1-9(2-4-10)8-18-14(20)19-11-5-6-12(16)13(17)7-11/h1-7H,8H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZOQVTWBUJWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)thiourea typically involves the reaction of 4-chlorobenzyl isothiocyanate with 3,4-dichloroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chlorinated aromatic rings may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-phenylthiourea
- 1-(4-Methylbenzyl)-3-(3,4-dichlorophenyl)thiourea
- 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)thiourea
Uniqueness
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)thiourea is unique due to the presence of both 4-chlorobenzyl and 3,4-dichlorophenyl groups, which may confer distinct chemical and biological properties compared to other thioureas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
